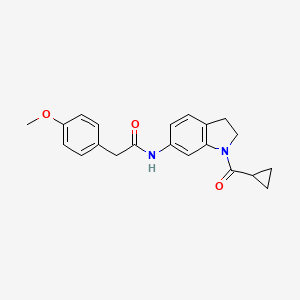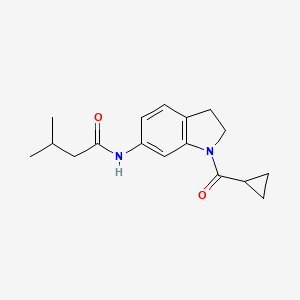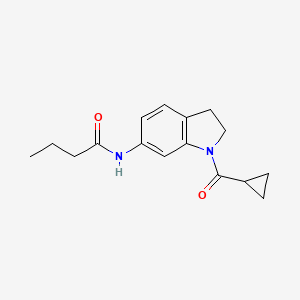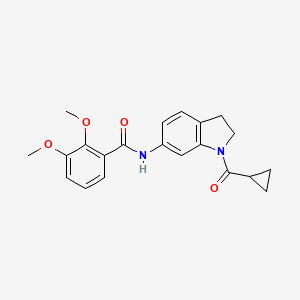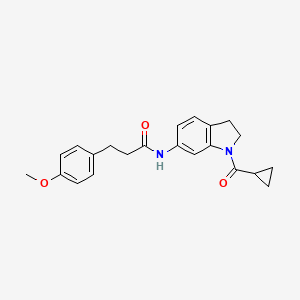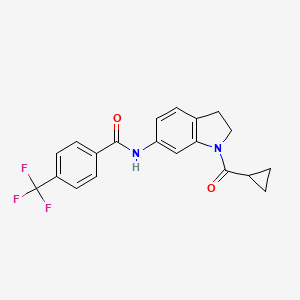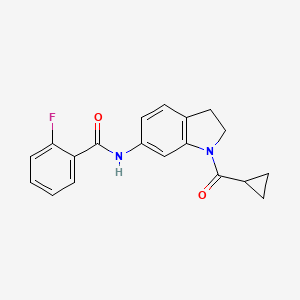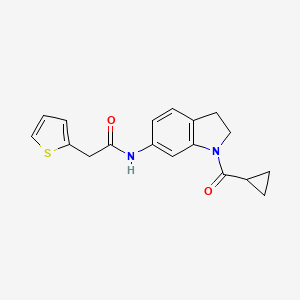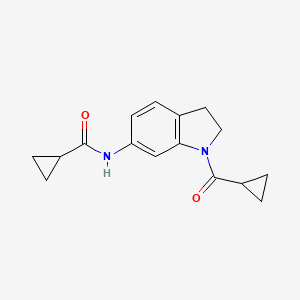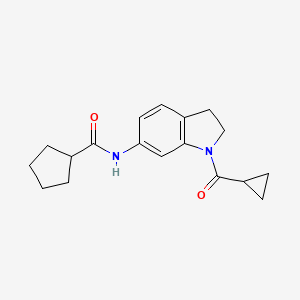
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives are often synthesized due to their biological activity . The synthesis of these compounds often involves the creation of various scaffolds of indole for screening different pharmacological activities .Wirkmechanismus
The mechanism of action of NCCA is not fully understood. However, it is believed that NCCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins and other inflammatory mediators. NCCA is also believed to inhibit the production of leukotrienes, which are another group of inflammatory mediators.
Biochemical and Physiological Effects
NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
NCCA is a novel, synthetic, non-steroidal anti-inflammatory drug (NSAID) that has recently been developed for the treatment of various inflammatory conditions. NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities in animal models. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro.
The advantages of using NCCA in laboratory experiments include its low toxicity, high purity, and ease of synthesis. NCCA is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using NCCA in laboratory experiments. For example, NCCA is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the effects of NCCA on humans are still not fully understood, which can make it difficult to interpret the results of experiments using NCCA.
Zukünftige Richtungen
The potential therapeutic applications of NCCA are still being explored. Further research is needed to understand the mechanism of action of NCCA and to determine its efficacy in the treatment of various inflammatory conditions. In addition, further studies are needed to evaluate the safety and efficacy of NCCA in humans. Other potential future directions for research include the development of novel formulations of NCCA, the study of its pharmacokinetics, and the exploration of its potential use in combination with other drugs.
Synthesemethoden
The synthesis of NCCA has been reported in several studies. The most commonly used synthesis method involves the reaction of cyclopropanecarboxylic acid chloride with 2,3-dihydro-1H-indol-6-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid, at room temperature. The reaction produces NCCA in high yields with purity greater than 99%.
Wissenschaftliche Forschungsanwendungen
NCCA has been extensively studied in scientific research due to its potential therapeutic effects. In animal models, NCCA has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, NCCA has been reported to possess antinociceptive and anti-allergic activities in vitro. NCCA has also been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOUUOOXUFFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
